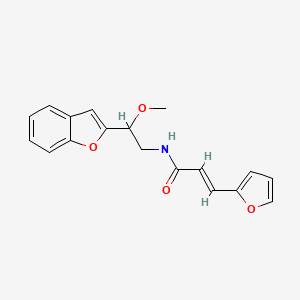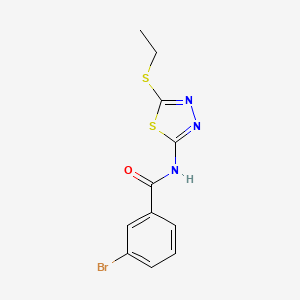![molecular formula C27H27N5O4 B2692158 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207057-70-2](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H27N5O4 and its molecular weight is 485.544. The purity is usually 95%.
BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism in NH-pyrazoles
Research on NH-pyrazoles, a class of compounds structurally related to 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, has revealed their unique tautomerism in solution and solid state. This phenomenon is crucial in understanding their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Cornago et al., 2009).
Pharmacological Potential of Oxadiazole and Pyrazole Derivatives
A study exploring the pharmacological potential of oxadiazole and pyrazole derivatives, which are structurally similar to the compound , highlighted their applications in tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the potential medical applications of such compounds (Faheem, 2018).
Antibacterial Activity of Oxadiazole and Pyrazole Compounds
Compounds belonging to the oxadiazole and pyrazole families have shown significant antibacterial activity. This suggests the potential of 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in developing new antibacterial agents (Rai et al., 2009).
Hypocholesterolemic Activities
Derivatives of oxadiazole compounds have exhibited considerable hypocholesterolemic activities. This points towards the potential use of similar compounds in treating cholesterol-related disorders (Yurugi et al., 1973).
Applications in Organic Light-Emitting Diodes
The synthesis and structure analysis of bis(1,3,4-oxadiazole) systems, closely related to the compound of interest, reveal their application in fabricating more efficient organic light-emitting diodes (LEDs). This underscores the potential of such compounds in advanced electronic and photonic devices (Wang et al., 2001).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, which is synthesized from 2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane" ], "Reaction": [ "Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde:", "Step 1: Dissolve 2-ethoxybenzohydrazide (1.0 g, 6.0 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "Step 2: Add ethyl chloroformate (0.8 mL, 9.6 mmol) dropwise to the solution with stirring.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "Step 4: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and extract with dichloromethane (3 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (1.2 g, 90%).", "Synthesis of 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:", "Step 1: Dissolve 2-(2-butoxyphenyl)-5-bromo-4(5H)-pyrazolo[1,5-a]pyrazin-7(8H)-one (1.0 g, 3.3 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 g, 6.6 mmol) in dry tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Step 2: Add potassium carbonate (1.5 g, 10.8 mmol) to the solution and stir at room temperature for 12 hours.", "Step 3: Filter the reaction mixture and wash the residue with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a yellow solid (1.2 g, 90%).", "Coupling of intermediates to form the final product:", "Step 1: Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.6 mmol) and 2-(2-butoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (0.6 g, 1.8 mmol) in dry dichloromethane (20 mL) under nitrogen atmosphere.", "Step 2: Add palladium acetate (0.05 g, 0.23 mmol), triphenylphosphine (0.15 g, 0.57 mmol), and diisopropylethylamine (0.3 mL, 1.7 mmol) to the solution and stir at room temperature for 12 hours.", "Step 3: Filter the reaction mixture and wash the residue with dichloromethane (3 x 20 mL).", "Step 4: Combine the organic layers and wash with water (20 mL) and brine (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product, 2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, as a yellow solid (0.8 g, 80%)." ] } | |
Número CAS |
1207057-70-2 |
Nombre del producto |
2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Fórmula molecular |
C27H27N5O4 |
Peso molecular |
485.544 |
Nombre IUPAC |
2-(2-butoxyphenyl)-5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H27N5O4/c1-3-5-16-35-23-12-8-6-10-19(23)21-17-22-27(33)31(14-15-32(22)29-21)18-25-28-26(30-36-25)20-11-7-9-13-24(20)34-4-2/h6-15,17H,3-5,16,18H2,1-2H3 |
Clave InChI |
JIHWPGSOFATVKB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



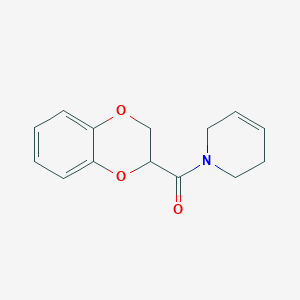
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)
![7-(3-chloro-4-methylphenyl)-N-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2692082.png)
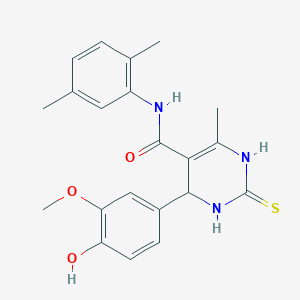
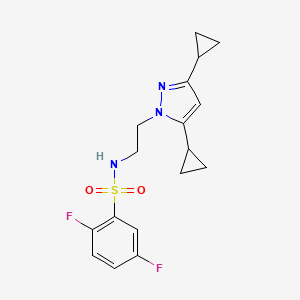
![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2692089.png)
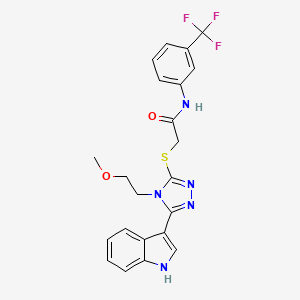
![[2-Methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate](/img/structure/B2692091.png)
![N-[(4-Chlorophenyl)methyl]-4-(2-methoxypyridin-4-yl)-3-oxopiperazine-1-carboxamide](/img/structure/B2692093.png)
